2(3H)-Benzoxazolone, 6-(1-hydroxy-4-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)butyl)-3-methyl-
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Overview
Description
2(3H)-Benzoxazolone, 6-(1-hydroxy-4-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)butyl)-3-methyl- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazolone core, a piperazine ring, and a trifluoromethyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-(1-hydroxy-4-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)butyl)-3-methyl- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzoxazolone core, followed by the introduction of the piperazine ring and the trifluoromethyl group. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 6-(1-hydroxy-4-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)butyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
2(3H)-Benzoxazolone, 6-(1-hydroxy-4-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)butyl)-3-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 6-(1-hydroxy-4-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)butyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2(3H)-Benzoxazolone, 6-(1-hydroxy-4-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)butyl)-3-methyl- include other benzoxazolone derivatives, piperazine-containing compounds, and trifluoromethyl-substituted molecules. Examples include:
- 2(3H)-Benzoxazolone, 6-(1-hydroxy-4-(4-(3-chlorophenyl)-1-piperazinyl)butyl)-3-methyl-
- 2(3H)-Benzoxazolone, 6-(1-hydroxy-4-(4-(3-methylphenyl)-1-piperazinyl)butyl)-3-methyl-
Uniqueness
The uniqueness of 2(3H)-Benzoxazolone, 6-(1-hydroxy-4-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)butyl)-3-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
124673-98-9 |
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Molecular Formula |
C23H26F3N3O3 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
6-[1-hydroxy-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C23H26F3N3O3/c1-27-19-8-7-16(14-21(19)32-22(27)31)20(30)6-3-9-28-10-12-29(13-11-28)18-5-2-4-17(15-18)23(24,25)26/h2,4-5,7-8,14-15,20,30H,3,6,9-13H2,1H3 |
InChI Key |
BOKUIOFJKKQHPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(CCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)O)OC1=O |
Origin of Product |
United States |
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